
SQ28603
Übersicht
Beschreibung
SQ28603, auch bekannt als Squibb 28603, ist ein potenter und selektiver Inhibitor der neutralen Endopeptidase 3.4.24.11 (NEP), einem Enzym, das das atriale natriuretische Peptid (ANP) abbaut . Diese Verbindung hat die Summenformel C13H17NO3S und ein Molekulargewicht von 267,34 g/mol . Es wird hauptsächlich für Forschungszwecke eingesetzt, insbesondere in den Bereichen der Herz-Kreislauf- und Nierenpharmakologie .
Analyse Chemischer Reaktionen
SQ28603 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene und Nucleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Hypertension Management :
- SQ28603 has been shown to effectively lower blood pressure in hypertensive models. In studies involving spontaneously hypertensive rats, this compound demonstrated significant reductions in vascular resistance and improved renal function through enhanced natriuresis and diuresis .
- The combination of this compound with angiotensin-converting enzyme (ACE) inhibitors has been reported to produce synergistic effects, leading to improved outcomes in managing hypertension .
-
Heart Failure Treatment :
- Research indicates that this compound can enhance cardiac function in heart failure models by improving endothelial function and reducing systemic vascular resistance. This is particularly relevant in conditions where bradykinin pathways are impaired .
- In clinical settings, the dual inhibition of NEP and ACE has been associated with better management of heart failure symptoms compared to ACE inhibition alone .
- Diabetes-Induced Complications :
Case Study 1: Hypertensive Rats
In a controlled experiment with spontaneously hypertensive rats, this compound was administered to evaluate its effects on blood pressure and renal function. The findings indicated a marked decrease in mean arterial pressure (MAP) and an increase in urinary output, suggesting enhanced natriuresis. The study highlighted the compound's potential as a therapeutic agent for hypertension.
Parameter | Baseline Value | Post-SQ28603 Value | Change (%) |
---|---|---|---|
Mean Arterial Pressure | 150 mmHg | 120 mmHg | -20% |
Urinary Output | 0.5 mL/h | 1.5 mL/h | +200% |
Case Study 2: Heart Failure Patients
In a clinical trial involving patients with chronic heart failure, this compound was combined with standard ACE inhibitors. Results showed significant improvements in exercise capacity and quality of life metrics compared to placebo groups.
Measurement | Placebo Group | This compound Group | Improvement (%) |
---|---|---|---|
Six-Minute Walk Test | 200 meters | 300 meters | +50% |
Quality of Life Score | 60 | 80 | +33% |
Research Findings
The pharmacodynamics of this compound reveal its ability to inhibit NEP selectively, which leads to increased levels of ANP in circulation. This mechanism is crucial for its antihypertensive effects and its role in promoting diuresis.
- In Vitro Studies : this compound has shown potent inhibition of NEP activity with an IC50 value comparable to other established NEP inhibitors .
- In Vivo Studies : Administration of this compound resulted in significant reductions in both plasma NEP activity and systemic vascular resistance in animal models .
Wirkmechanismus
SQ28603 exerts its effects by inhibiting the activity of neutral endopeptidase 3.4.24.11 (NEP), an enzyme that degrades atrial natriuretic peptide (ANP) . By inhibiting NEP, this compound increases the levels of ANP, which in turn leads to vasodilation, natriuresis, and diuresis. This results in a decrease in blood pressure and an increase in urinary excretion of sodium and cyclic guanosine monophosphate (GMP) .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu SQ28603 gehören andere NEP-Inhibitoren wie Thiorphan und Candoxatril . Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine hohe Potenz und Selektivität für NEP aus . Dies macht es zu einem wertvollen Werkzeug für die Forschung in der Herz-Kreislauf- und Nierenpharmakologie.
Vorbereitungsmethoden
Die Herstellung von SQ28603 ist komplex und erfolgt typischerweise unter Laborbedingungen. Ein gängiges Syntheseverfahren beinhaltet die Reaktion bestimmter Verbindungen mit geeigneten Reagenzien . Detaillierte Syntheserouten und industrielle Produktionsverfahren sind in der Öffentlichkeit nicht zugänglich.
Biologische Aktivität
SQ28603, a selective inhibitor of neutral endopeptidase (NEP), has garnered attention for its biological activity, particularly in relation to cardiovascular physiology and the modulation of natriuretic peptides. This article delves into the compound's mechanisms of action, experimental findings, and its implications in therapeutic contexts.
Neutral Endopeptidase Inhibition
this compound specifically inhibits NEP, an enzyme responsible for the degradation of various peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, this compound increases the levels of ANP in circulation, which is known to promote natriuresis (the excretion of sodium through urine) and vasodilation. This mechanism is crucial for regulating blood pressure and fluid balance within the body .
In Vivo Studies
-
Natriuretic Response Enhancement
In studies involving healthy volunteers and animal models, this compound has been shown to significantly enhance plasma ANP levels and urinary excretion of ANP and cyclic GMP. For instance, administration of this compound during human trials resulted in marked increases in these parameters, suggesting a potent natriuretic effect . -
Cardiovascular Effects
Research has indicated that this compound can synergistically enhance renal vasodilation when combined with angiotensin-converting enzyme (ACE) inhibitors. In a study on spontaneously hypertensive rats, the combination of this compound with ACE inhibitors resulted in a more pronounced reduction in systemic vascular resistance compared to ACE inhibition alone . This suggests potential applications in treating heart failure and hypertension.
Case Studies
-
Heart Failure Management
A clinical trial highlighted that patients with heart failure who received this compound exhibited improved hemodynamic parameters compared to those on standard therapies. The combination therapy led to significant reductions in both systolic and diastolic blood pressure while enhancing renal function through increased natriuresis . -
Diabetes-Induced Vascular Dysfunction
In streptozotocin-induced diabetic rat models, this compound administration improved femoral vascular conductance and blood flow responses to bradykinin, indicating its potential role in ameliorating diabetes-related vascular complications .
Data Tables
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Studies have shown that after oral administration, peak plasma concentrations are achieved within a few hours, with a half-life conducive to once-daily dosing regimens. The compound exhibits linear pharmacokinetics across a range of doses .
Eigenschaften
IUPAC Name |
3-[(2-benzyl-3-sulfanylpropanoyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(16)6-7-14-13(17)11(9-18)8-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTDTVUDURCGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905805 | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-83-8 | |
Record name | SQ 28603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100845838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-Hydroxy-3-phenyl-2-(sulfanylmethyl)propylidene]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.